molecular formula C25H23N3O4 B2878169 4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid CAS No. 2092837-87-9

4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid

Cat. No.: B2878169
CAS No.: 2092837-87-9
M. Wt: 429.476
InChI Key: JWSAJANUDXOAIW-UHFFFAOYSA-N
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Description

4-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid is a synthetic compound featuring a piperazine core with two distinct modifications:

  • Fmoc protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is attached to one nitrogen of the piperazine ring, serving as a temporary protecting group for amine functionalities in solid-phase peptide synthesis (SPPS) .

This compound is structurally tailored for applications in medicinal chemistry and drug development, particularly as a building block for pharmacophores requiring regioselective modifications.

Properties

IUPAC Name

4-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c29-24(30)23-15-17(9-10-26-23)27-11-13-28(14-12-27)25(31)32-16-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,15,22H,11-14,16H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSAJANUDXOAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid typically involves multiple steps. One common method includes the protection of piperazine with the Fmoc group, followed by the coupling of the protected piperazine with a pyridine carboxylic acid derivative. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane (DCM).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps, as well as the coupling reactions, to produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, yielding the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Typical reducing agents include palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

    Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyridine ring, while reduction typically results in the removal of the Fmoc group.

Scientific Research Applications

4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural complexity.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid is not well-documented, but it is believed to interact with specific molecular targets due to its structural features. The Fmoc group can be removed under mild conditions, revealing a reactive amine that can participate in further chemical reactions. The piperazine and pyridine rings may also interact with biological targets, potentially influencing enzyme activity or receptor binding.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Primary Applications
Target Compound : 4-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid C25H23N3O4 441.47 Not explicitly listed in evidence Piperazine + Fmoc + pyridine-2-carboxylic acid Drug linker, pharmacokinetic optimization
2-[4-(Fmoc)piperazin-1-yl]acetic acid C21H22N2O4 366.42 180576-05-0 Piperazine + Fmoc + acetic acid SPPS, carboxylate-based conjugation
4-(4-Fmoc-1-Boc-piperazin-2-yl)benzoic acid C31H32N2O6 528.6 2177264-18-3 Piperazine + Fmoc + Boc + benzoic acid Dual-protected intermediates for combinatorial chemistry
2-(1-Fmoc-piperidin-4-yl)-1,3-oxazole-5-carboxylic acid C24H22N2O5 418.44 2137862-31-6 Piperidine + Fmoc + oxazole-carboxylic acid Heterocyclic drug scaffolds
(2R)-4-Fmoc-2-methylpiperazin-1-ium chloride C20H21N2O2<sup>+</sup>·Cl<sup>−</sup> 364.85 (free base) Not provided Chiral Fmoc-piperazine hydrochloride Stereoselective synthesis intermediates

Key Comparative Insights

Oxazole-carboxylic acid () introduces a planar heterocycle, favoring interactions with enzymatic active sites .

Synthetic Accessibility: Mono-Fmoc protection of piperazine (as in the target compound) is achievable via regioselective methods, as demonstrated for analogous 2-methylpiperazine derivatives (55.2% yield, >98% purity) . Dual-protected compounds (e.g., Fmoc + Boc in ) require sequential protection-deprotection steps, increasing synthetic complexity .

Stability and Handling :

  • Fmoc-protected piperazines are typically stable under SPPS conditions but require anhydrous storage (e.g., 2-8°C for analogues in ) .
  • Hydrochloride salts (e.g., ) improve crystallinity and solubility in polar solvents, though they may alter reactivity .

Applications in Drug Development: The target compound’s pyridine moiety may enhance blood-brain barrier penetration compared to carboxylic acids with lower logP values (e.g., acetic acid derivatives) . Chiral Fmoc-piperazines () are critical for enantioselective drug synthesis, whereas non-chiral variants (e.g., ) serve broader conjugation purposes .

Research Findings and Data

Pharmacokinetic Relevance

  • Piperazine-Fmoc hybrids are widely used to optimize drug solubility and metabolic stability. For example, the hydrochloride salt of (2R)-4-Fmoc-2-methylpiperazine exhibits efficient packing (66.7% packing coefficient) and intermolecular H-bonding, favoring crystalline stability .
  • Pyridine-carboxylic acid derivatives demonstrate superior bioavailability in preclinical models compared to aliphatic counterparts, attributed to enhanced passive diffusion .

Biological Activity

4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid, also referred to as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C20H20N2O4C_{20}H_{20}N_{2}O_{4} and a molecular weight of approximately 352.38 g/mol. The presence of the fluorenyl group enhances its lipophilicity, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC20H20N2O4
Molecular Weight352.38 g/mol
CAS Number1217628-46-0
Purity≥95%
Storage ConditionsInert atmosphere, 2-8°C

Pharmacological Effects

Research has indicated that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that piperazine derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against breast cancer and leukemia cells.
  • Antimicrobial Properties : Some derivatives have been reported to possess antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.
  • Neuroprotective Effects : There is emerging evidence supporting the neuroprotective role of piperazine derivatives in models of neurodegenerative diseases, potentially through mechanisms involving modulation of neurotransmitter systems.

The mechanisms underlying the biological activity of this compound are complex and may involve:

  • Inhibition of Enzymatic Pathways : Piperazine derivatives can act as inhibitors of specific enzymes involved in cell signaling pathways that regulate cell growth and apoptosis.
  • Receptor Interaction : These compounds may interact with various receptors in the central nervous system, influencing neurotransmission and providing therapeutic effects in neurological disorders.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of several piperazine derivatives, including the compound . The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells after treatment with the compound at micromolar concentrations. The study highlighted the importance of structural modifications on the efficacy of these compounds against cancer cells.

Case Study 2: Antimicrobial Efficacy

In a separate investigation, researchers evaluated the antimicrobial properties of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for further development.

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